molecular formula C9H7BrCl2O2 B10926026 2-bromo-3-(3,4-dichlorophenyl)propanoic Acid

2-bromo-3-(3,4-dichlorophenyl)propanoic Acid

Cat. No.: B10926026
M. Wt: 297.96 g/mol
InChI Key: QFOGJPHPFFJOSC-UHFFFAOYSA-N
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Description

2-Bromo-3-(3,4-dichlorophenyl)propanoic acid is an organic compound with the molecular formula C9H7BrCl2O2. It is a derivative of propanoic acid, characterized by the presence of bromine and dichlorophenyl groups.

Preparation Methods

The synthesis of 2-bromo-3-(3,4-dichlorophenyl)propanoic acid typically involves the bromination of 3-(3,4-dichlorophenyl)propanoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to achieve high yields and purity .

Chemical Reactions Analysis

2-Bromo-3-(3,4-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-3-(3,4-dichlorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-3-(3,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets. The bromine and dichlorophenyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

2-Bromo-3-(3,4-dichlorophenyl)propanoic acid can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7BrCl2O2

Molecular Weight

297.96 g/mol

IUPAC Name

2-bromo-3-(3,4-dichlorophenyl)propanoic acid

InChI

InChI=1S/C9H7BrCl2O2/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6H,3H2,(H,13,14)

InChI Key

QFOGJPHPFFJOSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)Br)Cl)Cl

Origin of Product

United States

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